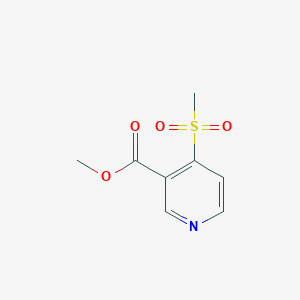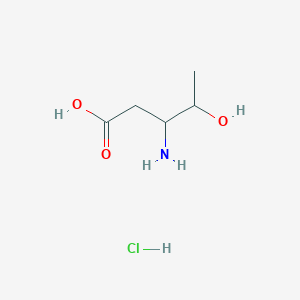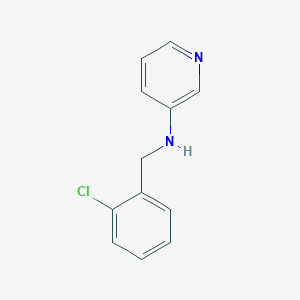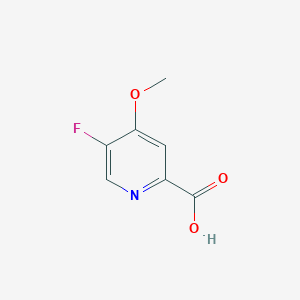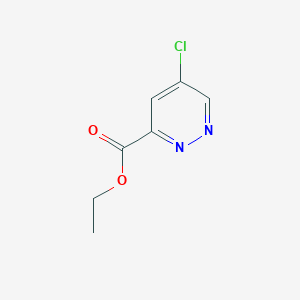
2-Methyl-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12. It is a derivative of naphthalene, where a methyl group is attached to the second carbon of the 1,2-dihydronaphthalene structure. This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their fused benzene rings. These compounds have significant importance in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the reaction of phenyl radicals with isoprene or 1,3-pentadiene. This reaction proceeds via indirect scattering dynamics and involves the formation of a van-der-Waals complex in the entrance channel. The phenyl radical adds to the terminal carbon atoms of isoprene or 1,3-pentadiene, forming resonantly stabilized free radicals, which then undergo cis-trans isomerization followed by ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-Methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Its derivatives are used in studying the biological activity of polycyclic aromatic hydrocarbons.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways. For instance, its derivatives that act as fluorescent ligands for estrogen receptors bind to these receptors and modulate their activity. Similarly, inhibitors of aldosterone synthase interfere with the enzyme’s activity, reducing the production of aldosterone and thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1,2-dihydronaphthalene
- 2-Methyl-1,4-dihydronaphthalene
- 1,2-Dihydronaphthalene
Uniqueness
2-Methyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methyl-1,2-dihydronaphthalene, the position of the methyl group affects the compound’s electronic distribution and steric properties, leading to different reactivity and applications. Similarly, the difference between this compound and 2-Methyl-1,4-dihydronaphthalene lies in the position of the double bond, which also affects their chemical behavior.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for synthesizing more complex molecules and studying the properties of polycyclic aromatic hydrocarbons.
Propiedades
Fórmula molecular |
C11H12 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-7,9H,8H2,1H3 |
Clave InChI |
RDYNVYUYKKQXNU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)

![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
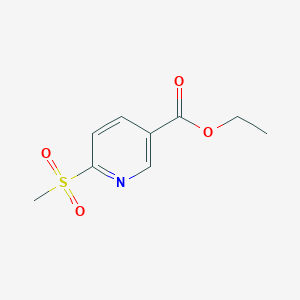
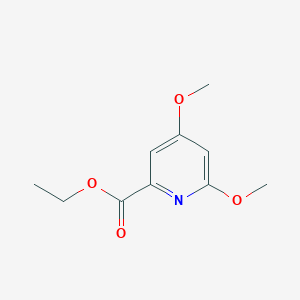
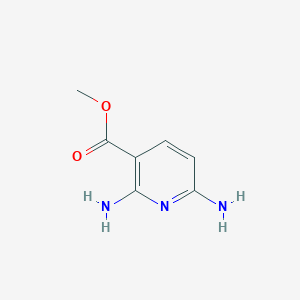
![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)


